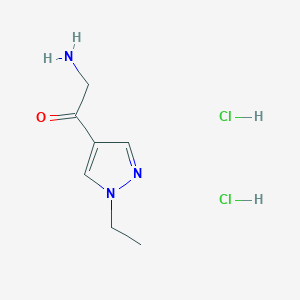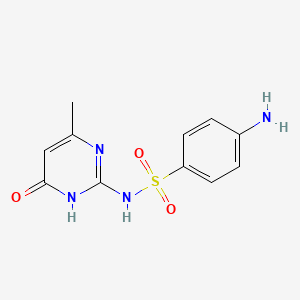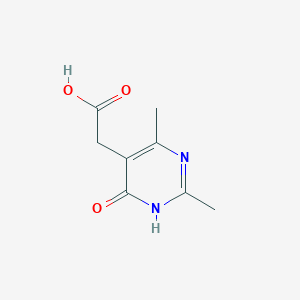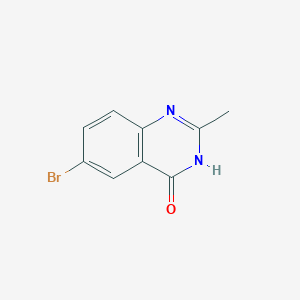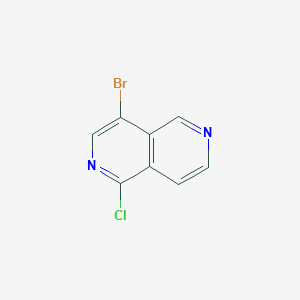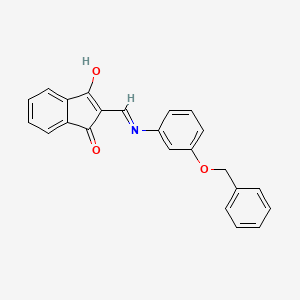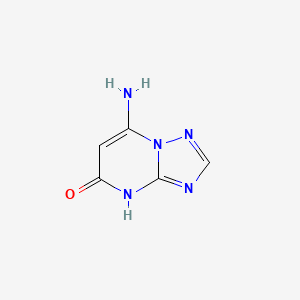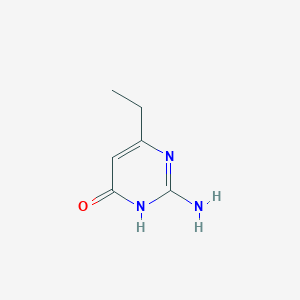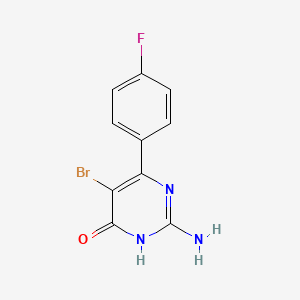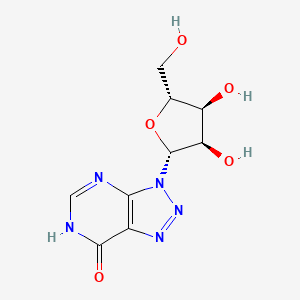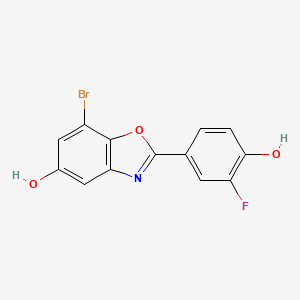
7-Bromo-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol
Übersicht
Beschreibung
7-Bromo-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol is a chemical compound with the formula C13H7BrFNO3 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound includes a benzoxazole ring substituted with a bromo group at the 7th position and a 3-fluoro-4-hydroxyphenyl group at the 2nd position . The molecular weight is 324.102 .Physical And Chemical Properties Analysis
The compound has a molecular formula of C13H7BrFNO3 and a molecular weight of 324.102 . More specific physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Analogue in Pain Modulation
7-Bromo-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol, as an analogue ERB-041, is significant in pain modulation. ERB-041 is a selective estrogen receptor-beta agonist, effective in preclinical models of chemical-induced and acute inflammatory pain. This suggests potential applications in managing pain associated with inflammation (Leventhal et al., 2006).
Anti-Inflammatory and Cytotoxic Agent
Compounds structurally related to 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol have been investigated for their anti-inflammatory and cytotoxic properties. For example, specific derivatives showed significant anti-inflammatory activity and excellent cytotoxic activity against human prostate carcinoma epithelial cell lines (Thakral et al., 2022).
Fluorescent Probe Development
This compound's derivatives have been explored for their utility in developing fluorescent probes. Specific compounds have demonstrated suitability for sensing amino compounds and distinct fluorescent colors in various applications (Lee et al., 2004).
CCR5 Antagonist Synthesis
In the context of drug development, related compounds have been synthesized as CCR5 antagonists. These compounds, including variants of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol, are particularly relevant in creating orally active antagonists for therapeutic applications (Ikemoto et al., 2005).
Sensing pH and Metal Cations
Certain derivatives of this compound have been applied in creating fluorescent probes for sensing pH and metal cations. Their sensitivity to pH changes and selectivity in metal cations highlight their potential in biochemical and environmental sensing applications (Tanaka et al., 2001).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-bromo-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrFNO3/c14-8-4-7(17)5-10-12(8)19-13(16-10)6-1-2-11(18)9(15)3-6/h1-5,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHZQYDERZQJFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(O2)C(=CC(=C3)O)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



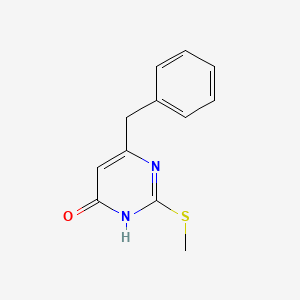
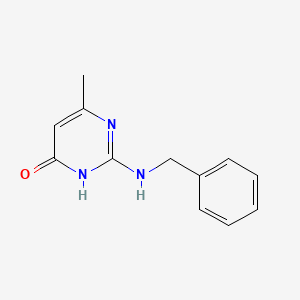
![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, methanesulfonic acid](/img/structure/B1384130.png)
